![molecular formula C13H21N5 B11743492 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743492.png)
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a butan-2-yl group and a methylamine linkage. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using butan-2-yl halides in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole rings, converting them into dihydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Dihydropyrazoles
Substitution: Various substituted pyrazole derivatives
科学研究应用
Chemistry
In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating the specific biological effects of this compound and its potential therapeutic applications.
Medicine
In medicine, the compound is being explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical trials.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable in various industrial applications.
作用机制
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
相似化合物的比较
Similar Compounds
- 1-(butan-2-yl)-1H-pyrazole
- 1-methyl-1H-pyrazole
- 1-(butan-2-yl)-1H-pyrazol-5-ylamine
Uniqueness
Compared to similar compounds, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine stands out due to its dual pyrazole structure and the presence of both butan-2-yl and methylamine groups. This unique combination of functional groups enhances its reactivity and potential for diverse applications in scientific research and industry.
属性
分子式 |
C13H21N5 |
|---|---|
分子量 |
247.34 g/mol |
IUPAC 名称 |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-11(2)18-13(6-8-16-18)10-14-9-12-5-7-15-17(12)3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI 键 |
WXMJDNMAQNERGU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C(=CC=N1)CNCC2=CC=NN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


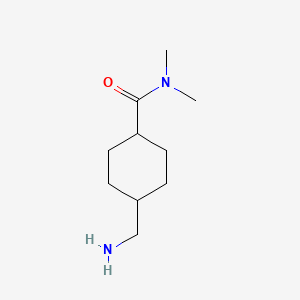
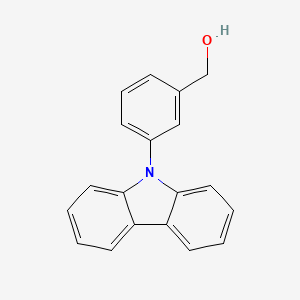
![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine](/img/structure/B11743431.png)
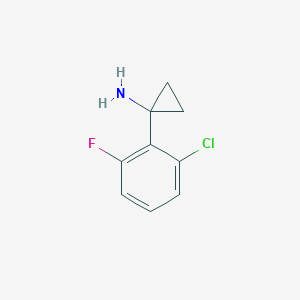
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743442.png)
![2-Methoxy-4-{[(1-methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11743453.png)
![3-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743460.png)
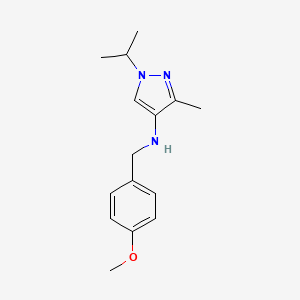
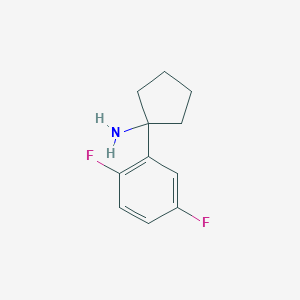
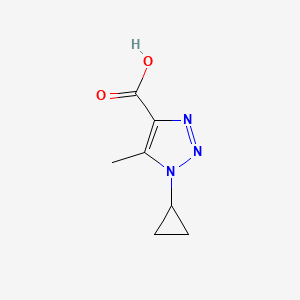
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743485.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743493.png)
![2-(4-Chlorophenyl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B11743496.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11743503.png)
